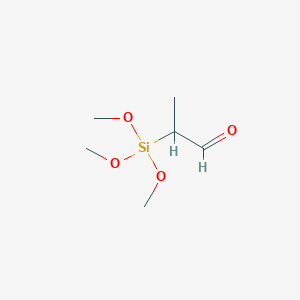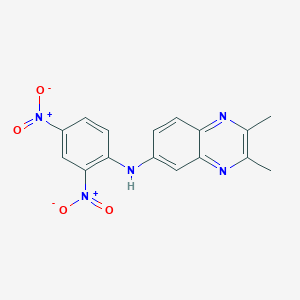
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is a complex organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a quinoxaline ring substituted with two methyl groups and an amine group attached to a dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable quinoxaline derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline oxides, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the uncoupling of oxidative phosphorylation. This results in the dissipation of the proton motive force and a decrease in ATP production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar protonophore activity.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and shares the dinitrophenyl moiety.
Uniqueness
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87967-58-6 |
|---|---|
Molecular Formula |
C16H13N5O4 |
Molecular Weight |
339.31 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C16H13N5O4/c1-9-10(2)18-15-7-11(3-5-13(15)17-9)19-14-6-4-12(20(22)23)8-16(14)21(24)25/h3-8,19H,1-2H3 |
InChI Key |
JBOCHHQCSYUCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
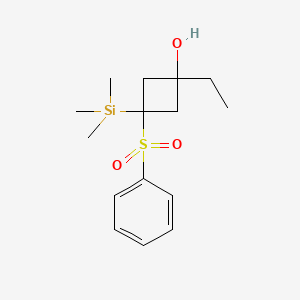
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
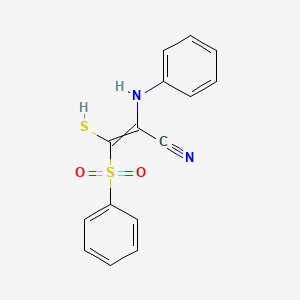
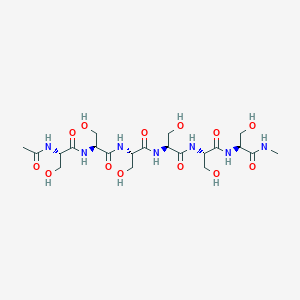
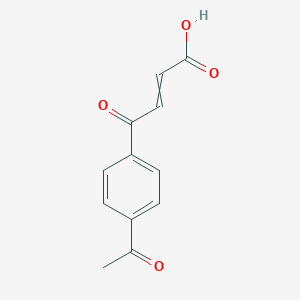
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
